Methyl 3-(hydrazinecarbonyl)benzoate

Descripción general

Descripción

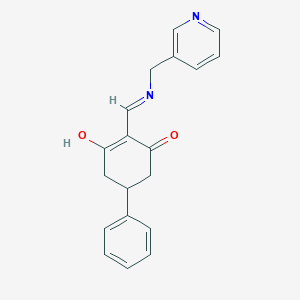

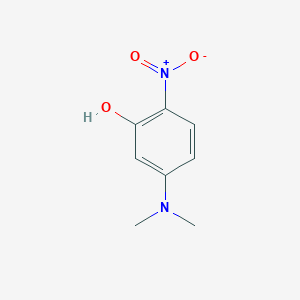

“Methyl 3-(hydrazinecarbonyl)benzoate” is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is also "this compound" . The compound appears as an off-white solid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: O=C(OC)C1=CC=CC(C(NN)=O)=C1 .Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 194.18700 . The compound’s exact mass is 194.06900 . It has a LogP value of 1.16790 , indicating its lipophilicity. The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Design and Synthesis of Bioactive Compounds

Cholinesterase Inhibitors

Methyl 3-(hydrazinecarbonyl)benzoate derivatives have been investigated for their potential as cholinesterase inhibitors, showing promising results against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes. These compounds are synthesized through reactions involving hydrazine hydrate, leading to novel Schiff base derivatives with significant inhibition activities, which could have implications for treating diseases like Alzheimer's (Kausar et al., 2021).

Antimicrobial and Antioxidant Agents

Derivatives of this compound have also been synthesized and evaluated for their antimicrobial properties. Some compounds have demonstrated good antioxidant potential, indicating their possible use in developing treatments against microbial infections and oxidative stress-related conditions (Dawood et al., 2005).

Molecular Docking and Structure-Activity Relationship Studies

Molecular Docking Studies

The structural modifications of this compound derivatives have been explored through molecular docking studies to understand their interactions with biological targets. These studies help in identifying key structural features required for biological activity and can guide the design of more effective therapeutic agents (Kausar et al., 2021).

Development of Novel Synthetic Routes

Heterocyclic Compound Synthesis

Research has explored the use of this compound in the synthesis of heterocyclic compounds. These compounds are crucial in the pharmaceutical industry for their varied biological activities. The compound's reactivity with hydrazine hydrate has been utilized to synthesize novel heterocyclic structures, which could serve as lead compounds for drug development (Mikhailovskaya et al., 2010).

Propiedades

IUPAC Name |

methyl 3-(hydrazinecarbonyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-3-6(5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDVFDQQCPJMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)

![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)

![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)